Musk ambrette
Description
Musk ambrette (chemical name: 2,6-dinitro-3-methoxy-4-tert-butyltoluene) is a synthetic nitroaromatic musk compound first synthesized in the late 19th century. Its structure features a benzene ring substituted with two nitro groups (-NO₂), a methoxy group (-OCH₃), and a tert-butyl group (-C(CH₃)₃), contributing to its distinct warm, sweet, and musky odor . Historically, it was widely used in perfumes, cosmetics, and detergents due to its fixative properties, which stabilize volatile fragrance components . However, concerns over its toxicity, including mutagenicity, neurotoxicity, and photosensitivity, led to its gradual discontinuation in the 1980s–1990s .
Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-2-methoxy-4-methyl-3,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-7-9(13(15)16)6-8(12(2,3)4)11(19-5)10(7)14(17)18/h6H,1-5H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAUILGSCPYJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(C)(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Record name | MUSK AMBRETTE | |
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DSSTOX Substance ID |
DTXSID7025689 | |
| Record name | Musk ambrette | |
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Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Musk ambrette is a pale yellow liquid. Insoluble in water. (NTP, 1992), Pale yellow solid with a heavy floral-musky odor; [HSDB] Yellow solid; [Alfa Aesar MSDS] | |
| Record name | MUSK AMBRETTE | |
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Boiling Point |
275 °F at 16 mmHg (NTP, 1992), 185 °C at 16 mm Hg | |
| Record name | MUSK AMBRETTE | |
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Solubility |
Insoluble (NTP, 1992), Slightly soluble in ethanol; soluble in ethyl ether, chloroform, In water, 0.79 mg/L at temp. unspecified | |
| Record name | MUSK AMBRETTE | |
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Vapor Pressure |
0.0000131 [mmHg] | |
| Record name | Musk ambrette | |
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Color/Form |
Pale yellow leaves from alcohol | |
CAS No. |
83-66-9, 73507-41-2 | |
| Record name | MUSK AMBRETTE | |
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| Record name | Musk ambrette paste | |
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| Record name | Benzene, 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-, nitrated | |
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| Record name | 4-tert-butyl-3-methoxy-2,6-dinitrotoluene | |
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| Record name | 6-TERT-BUTYL-3-METHYL-2,4-DINITROANISOLE | |
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Melting Point |
183 to 187 °F (NTP, 1992), 85 °C | |
| Record name | MUSK AMBRETTE | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Musk ambrette is synthesized through the nitration of 6-tert-butyl-3-methylanisole. The process involves reacting 6-tert-butyl-3-methylanisole with a nitrating mixture consisting of 30 to 50 percent acetic acid, 20 to 30 percent acetic anhydride, and 25 to 45 percent by weight of nitric acid, at temperatures between 7 and 15 degrees Celsius . The product is then recovered in its pure state by adding small amounts of water to the crude reaction mixture .
Industrial Production Methods: In industrial settings, this compound can be produced by dissolving tert-butyl group methoxy toluene in a solvent, obtaining a pre-reaction mixture. This mixture is then reacted with a nitration mixture of concentrated sulfuric acid and fuming nitric acid in a microreactor . The final product, this compound, is obtained after the completion of the reaction .
Chemical Reactions Analysis
Types of Reactions: Musk ambrette undergoes various chemical reactions, including nitration, reduction, and substitution reactions.
Common Reagents and Conditions:
Nitration: Involves nitric acid and acetic anhydride as reagents.
Reduction: Can be achieved using reducing agents like hydrogen in the presence of a catalyst.
Substitution: Typically involves halogenating agents under specific conditions.
Major Products Formed:
Nitration: Produces dinitro derivatives.
Reduction: Leads to the formation of amino derivatives.
Substitution: Results in halogenated this compound compounds.
Scientific Research Applications
Fragrance Industry
Usage in Perfumes and Personal Care Products
- Musk ambrette is primarily utilized as a fragrance ingredient in perfumes, cosmetics, soaps, and other personal care products. It is valued for its musky scent that enhances the overall fragrance profile of products .
Regulatory Considerations
- The use of this compound in cosmetic formulations is subject to regulatory scrutiny. In the European Union, this compound is banned in cosmetics due to concerns about its safety profile and potential health risks .
Biological Effects and Health Implications
Endocrine Disruption
- Recent studies have indicated that this compound may influence hormonal pathways, particularly those associated with puberty. Research published in Endocrinology suggests that this compound can bind to receptors in the brain that trigger the release of gonadotropin-releasing hormone (GnRH), which plays a crucial role in sexual maturation .
Potential Link to Early Puberty
- A significant study involving over 10,000 compounds identified this compound as a potential factor contributing to the trend of early puberty observed in children. The compound's ability to stimulate GnRH release raises concerns about its impact on children's hormonal development .
Animal Studies
- Animal studies have shown that this compound can penetrate the blood-brain barrier and induce photosensitivity reactions, indicating its bioactive nature and potential risks associated with exposure .
Case Studies and Research Findings
Mechanism of Action
Musk ambrette exerts its effects by interacting with specific molecular targets in the brain. It can attach to receptors associated with puberty, such as the kisspeptin receptor (KISS1R) and gonadotropin-releasing hormone receptor (GnRHR), prompting the release of gonadotropin-releasing hormone (GnRH). This hormone affects the sexual maturation of organs and the production of sex hormones like estrogen, testosterone, and progesterone .
Comparison with Similar Compounds
Comparison with Similar Nitro Musk Compounds
Nitro musks share a benzene ring backbone with nitro and alkyl substituents but differ in structural details, synthesis pathways, and physicochemical properties. Key compounds include musk xylene (MX) , musk ketone (MK) , musk moskene (MM) , and musk tibetene (MT) .
Physicochemical Properties
| Property | Musk Ambrette | Musk Xylene | Musk Ketone |
|---|---|---|---|
| Log Kow | 4.9 | 4.0 | 4.3 |
| Water Solubility | 0.018 mg/L | 0.071 mg/L | 0.0061 mg/L |
| Persistence | High | High | Moderate |
Data from indicate this compound’s high lipophilicity (log Kow = 4.9), contributing to bioaccumulation in adipose tissue and breast milk . Musk xylene, despite similar log Kow, exhibits greater environmental persistence due to its trinitro configuration .
Toxicity and Regulatory Status
Its neurotoxic effects in rats (e.g., hind limb weakness) prompted its phase-out , while musk xylene remains in use despite carcinogenicity concerns .
Environmental and Human Exposure
- Environmental Presence : this compound is less frequently detected in water systems compared to polycyclic musks (e.g., HHCB, AHTN), which dominate 95% of the market .
- Human Bioaccumulation : this compound was detected in breast milk at mean levels of 0.10 mg/kg fat, lower than musk xylene (0.10–1.22 mg/kg fat) .
Biological Activity
Musk ambrette, chemically known as 2,6-dinitro-3-methoxy-4-tert-butyltoluene, is a synthetic musk compound widely utilized in the fragrance industry. Despite its popularity, recent studies have raised concerns regarding its biological activity and potential health effects. This article explores the biological activity of this compound, focusing on its hormonal effects, neurotoxicity, and photosensitivity.
Hormonal Effects
This compound has been identified as an agonist for the KISS1 receptor (KISS1R), which plays a critical role in the regulation of puberty by stimulating the release of gonadotropin-releasing hormone (GnRH). This hormone is essential for sexual maturation and the production of sex hormones such as estrogen and testosterone. A study involving over 10,000 substances found that this compound could bind to KISS1R, leading to increased expression of GnRH in both murine and human hypothalamic cells .
Table 1: Hormonal Activity of this compound
| Study | Findings |
|---|---|
| This compound acts as a KISS1R agonist, increasing GnRH expression. | |
| Linked to earlier onset of puberty in children. |
Neurotoxicity
Research has shown that this compound exhibits significant neurotoxic properties. In animal studies, particularly with rats, it has been associated with hindlimb weakness and neuropathological changes such as primary demyelination and distal axonal degeneration . The neurotoxic effects were observed at doses well above those expected from typical human exposure levels. Notably, acute oral LD50 values range from 339 mg/kg to over 4.8 g/kg in different studies .
Table 2: Neurotoxic Effects of this compound
| Effect | Description |
|---|---|
| Hindlimb Weakness | Observed in diet or dermally applied studies. |
| Neuropathological Changes | Primary demyelination and axonal degeneration. |
| LD50 (Oral) | Ranges from 339 mg/kg to >4.8 g/kg . |
Photosensitivity
This compound has also been implicated in photosensitivity reactions. Studies conducted on guinea pigs indicated that it can induce allergic reactions upon exposure to UV light, demonstrating its potential as a photoallergen . This poses additional risks for individuals exposed to products containing this compound.
Table 3: Photosensitivity Studies
| Study | Findings |
|---|---|
| Positive for photosensitivity in guinea pigs. | |
| Induces allergic reactions when exposed to UV light. |
Case Studies and Research Findings
- Early Puberty Link : A significant study highlighted a correlation between this compound exposure and increased rates of early puberty in children, suggesting that environmental exposure to this compound may be a contributing factor to this trend .
- Neurotoxicology Studies : Long-term studies have indicated that prolonged exposure to this compound can lead to serious neurological conditions, necessitating further research into its safety profile for human use .
- Regulatory Actions : Given its toxicological profile, this compound has been banned or restricted in several countries due to concerns over its safety in consumer products .
Q & A
Q. What are the critical considerations for optimizing synthetic pathways of Musk ambrette in laboratory settings?
Methodological Approach: Focus on retrosynthetic analysis prioritizing electron-withdrawing nitro groups, which influence reactivity patterns . Use Friedel-Crafts alkylation and nitration reactions, monitoring intermediates via HPLC to ensure regioselectivity . Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like polynitro derivatives, which reduce yield .
Q. Which analytical techniques are validated for detecting this compound in complex matrices (e.g., biological tissues, environmental samples)?
Methodological Approach: Combine gas chromatography with electron capture detection (GC-ECD) for high sensitivity to nitro groups . For lipid-rich samples (e.g., adipose tissue), perform liquid-liquid extraction with hexane:acetone (3:1) prior to analysis. Cross-validate results using mass spectrometry (GC-MS) to distinguish this compound from structural analogs like Musk xylene .
Q. What standardized in vitro/in vivo models are appropriate for preliminary neurotoxicity screening of this compound?
Methodological Approach:
- In vitro: Use SH-SY5Y neuronal cells exposed to 0.1–100 µM this compound for 24–72 hours. Assess mitochondrial dysfunction via ATP luminescence assays and oxidative stress via glutathione depletion .
- In vivo: Employ Sprague-Dawley rats (oral dosing: 5–50 mg/kg/day for 28 days). Monitor blood-brain barrier permeability using Evans blue dye exclusion tests and histopathological analysis of cerebellar tissue .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between industry-reported safety data and independent neurotoxicity findings for this compound?
Methodological Approach: Conduct meta-analyses of historical RIFM assessments versus peer-reviewed studies . Critically evaluate endpoints: Industry studies often use acute exposure models, while independent research emphasizes chronic low-dose effects. Design longitudinal studies with exposure durations >6 months and include biomarkers like serum neurofilament light chain (NfL) to detect subclinical neurotoxicity .
Q. What molecular mechanisms drive this compound’s phototoxic and neurotoxic effects, and how can they be systematically investigated?
Methodological Approach:
- Phototoxicity: Expose HaCaT keratinocytes to this compound (10–100 µM) under UVA (320–400 nm). Quantify ROS production via DCFH-DA fluorescence and apoptosis via caspase-3 activation .
- Neurotoxicity: Use transcriptomic profiling (RNA-seq) of rat cortical neurons to identify dysregulated pathways (e.g., axonal guidance, cholinergic signaling). Validate findings with CRISPR-Cas9 knockouts of candidate genes like NEFL .
Q. What methodological challenges arise when assessing this compound’s environmental persistence compared to newer polycyclic musks?
Methodological Approach: Conduct comparative degradation studies in simulated aquatic systems (OECD 309 guidelines). Measure half-lives under UV light and microbial activity using LC-MS/MS. This compound’s nitro groups confer higher persistence (t₁/₂ >60 days) versus galaxolide (t₁/₂ ~30 days) due to resistance to biodegradation . Include sediment-binding assays to evaluate bioaccumulation potential.
Regulatory and Interdisciplinary Questions
Q. How do evolving regulatory restrictions (e.g., IFRA, FDA) impact experimental design for this compound research?
Methodological Approach: Align dosing regimens with regulatory thresholds (e.g., IFRA’s 0.01% limit in leave-on products) . For risk assessment studies, use probabilistic models to estimate aggregate exposure from cosmetics, detergents, and environmental sources. Incorporate Monte Carlo simulations to address population variability .
Q. What strategies can mitigate confounding variables when studying this compound’s endocrine-disrupting potential in epidemiological cohorts?
Methodological Approach: Use tandem mass spectrometry to quantify this compound in serum/urine, ensuring specificity against phthalates and bisphenols. Apply multivariable regression models adjusting for covariates (BMI, co-exposure to other musks). For causal inference, leverage Mendelian randomization with genetic proxies for metabolic clearance pathways .
Data Interpretation and Contradiction Management
Q. How should researchers address inconsistent findings regarding this compound’s carcinogenicity across rodent models?
Methodological Approach: Re-evaluate species-specific metabolic differences. Mice exhibit higher hepatic CYP2E1 activity, converting this compound to reactive quinones, whereas rats primarily form inactive glucuronides . Use humanized mouse models (e.g., CYP2E1-transgenic) and compare adduct formation in liver DNA via ³²P-postlabeling.
Q. What frameworks support robust synthesis of historical and emerging data on this compound’s safety?
Methodological Approach: Develop evidence maps categorizing studies by design (in vitro, in vivo, epidemiological), exposure duration, and endpoints. Apply the GRADE system to evaluate confidence in findings, prioritizing studies with blinded outcome assessment and replication .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
